Dexamethasone sodium phosphate

Pharmaceutics Formulation Science Parenteral Drug Delivery

Dexamethasone sodium phosphate (CAS 55203-24-2) is the water-soluble prodrug enabling sterile, ready-to-use injectables impossible with insoluble dexamethasone base. Freely soluble (≥51.6 mg/mL H₂O), its non-particulate liquid form eliminates embolic neurotoxicity risk vs. particulate suspensions (methylprednisolone acetate)—the decisive safety advantage for epidural procedures. Delivers 25–30× hydrocortisone potency with zero mineralocorticoid activity. Preclinically achieves >80% fibrosis reduction (~30% more than betamethasone phosphate). 91.1% oral bioavailability from injectable formulation. The procurement-sound choice for acute anaphylaxis, cerebral edema, and asthma protocols requiring immediate glucocorticoid availability.

Molecular Formula C22H28FNa2O8P
Molecular Weight 516.4 g/mol
CAS No. 55203-24-2
Cat. No. B000548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone sodium phosphate
CAS55203-24-2
SynonymsDecadron phosphate
dexamethasone 21-phosphate
dexamethasone 21-phosphate, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, copper (+2) salt (2:3), (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, disodium salt, (6alpha,11beta,16alpha)-isomer
dexamethasone 21-phosphate, monosodium salt, (11beta,16alpha)-isomer
dexamethasone 21-phosphate, sodium salt, (11beta,16alpha)-isomer
dexamethasone phosphate
dexamethasone phosphate disodium salt
dexamethasone sodium phosphate
dexamethasonedisodium phosphate
Solu- Decadron
Spersadex
Spersadox
Molecular FormulaC22H28FNa2O8P
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+]
InChIInChI=1S/C22H30FO8P.2Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);;/q;2*+1/p-2/t12-,15+,16+,17+,19+,20+,21+,22+;;/m1../s1
InChIKeyPLCQGRYPOISRTQ-FCJDYXGNSA-L
Commercial & Availability
Standard Pack Sizes20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone Sodium Phosphate (CAS 55203-24-2): A Water-Soluble Corticosteroid Prodrug for Rapid-Onset Injectable Formulations


Dexamethasone sodium phosphate (CAS 55203-24-2) is a synthetic glucocorticoid and a water-soluble inorganic ester prodrug of dexamethasone [1]. This phosphate ester modification confers high aqueous solubility, enabling rapid systemic absorption and a fast onset of action following intramuscular or intravenous injection, which distinguishes it from less soluble corticosteroid preparations [2]. The compound is a white to creamy-white, exceedingly hygroscopic powder with a molecular weight of 516.41 [1].

Why Dexamethasone Sodium Phosphate is Not Interchangeable with Other Corticosteroids: Key Differentiators in Solubility, Potency, and Performance


Procurement decisions for corticosteroids cannot rely on simple in-class substitution due to critical differences in physicochemical properties, pharmacokinetic profiles, and clinical outcomes. Dexamethasone sodium phosphate's high water solubility and prodrug nature enable its rapid onset of action, a property not shared by the poorly soluble dexamethasone base or its less soluble ester prodrugs [1]. Its anti-inflammatory potency is 25-30 times greater than hydrocortisone, with negligible mineralocorticoid activity, a stark contrast to alternatives like hydrocortisone and methylprednisolone [2]. Furthermore, as a pure liquid, it carries a lower risk of neurotoxicity from particulate aggregation compared to particulate steroid suspensions like methylprednisolone acetate [3]. The quantitative evidence below demonstrates that dexamethasone sodium phosphate offers a unique combination of rapid onset, high potency, and safety profile that is not uniformly available across the corticosteroid class.

Quantitative Evidence Guide: Dexamethasone Sodium Phosphate's Differentiated Performance Against Key Comparators


Aqueous Solubility: A Critical Advantage Over Dexamethasone Base for Injectable Formulations

Dexamethasone sodium phosphate is 'freely soluble' in water , a property conferred by its phosphate ester prodrug structure. In contrast, the parent compound dexamethasone (base) is poorly soluble in water [1]. A direct quantitative comparison from a reliable commercial source shows dexamethasone sodium phosphate has a solubility of ≥51.6 mg/mL in water, whereas dexamethasone base is insoluble in water and only sparingly soluble in organic solvents . This solubility difference is a critical factor in enabling the manufacture of stable, ready-to-use injectable solutions of dexamethasone sodium phosphate.

Pharmaceutics Formulation Science Parenteral Drug Delivery

Oral Bioavailability of Injectable Solution: Demonstrating Near-Complete Absorption Compared to Oral Concentrate

When administered orally, the injectable solution of dexamethasone sodium phosphate (DSPI) demonstrates high relative bioavailability compared to the standard dexamethasone oral concentrate (DOC). In a crossover study of healthy adults receiving an 8 mg dose, the relative bioavailability of DSPI was 87.4% based on AUC(0-t) and 91.1% based on AUC(0-∞) [1]. The mean AUC(0-∞) for DOC and DSPI were 6136.43 ± 2577 and 5591.48 ± 3075 ng/dL/hr, respectively [1]. The study concluded that DSPI is not bioequivalent to DOC, but its high relative bioavailability supports its efficacy when the injectable formulation is administered orally [1].

Pharmacokinetics Bioequivalence Clinical Pharmacy

Physicochemical Stability in Polypropylene Syringes: Extended Potency Retention for Clinical Use

Dexamethasone sodium phosphate solutions demonstrate excellent chemical stability when stored in polypropylene syringes, a common practice in hospital and compounding pharmacies. A study evaluating the drug at concentrations of 1 mg/mL and 0.1 mg/mL in 0.9% sodium chloride injection stored at 25°C found that the loss in potency was only 1% for the 1 mg/mL solution and less than 3% for the 0.1 mg/mL solution after 22 days of storage [1]. This quantifies the drug's robustness in a common clinical preparation, ensuring reliable dosing over several weeks of storage.

Pharmaceutical Stability Compounding Hospital Pharmacy

Superior Antifibrotic Efficacy in an In Vivo Oral Submucous Fibrosis Model Compared to Betamethasone Sodium Phosphate

In a comparative in vivo study using an arecoline-induced oral submucous fibrosis (OSMF) model in rats, a mucoadhesive gel formulation of dexamethasone sodium phosphate (DSP) demonstrated significantly greater antifibrotic efficacy than an equivalent formulation of betamethasone sodium phosphate (BSP) [1]. After 4 months of topical oral application, the DSP formulation resulted in more than an 80% reduction in fibrosis, whereas the BSP formulation showed only a nearly 50% reduction [1]. The study concluded that DSP is more effective in minimizing tissue injury and morbidity, making it a more suitable candidate for OSMF treatment [1].

Oral Medicine Pharmacodynamics Mucoadhesive Drug Delivery

Particle-Free Solution: Eliminating the Neurotoxic Risk Associated with Particulate Corticosteroids

The physical form of an injectable corticosteroid is a critical safety parameter. A comparative analysis of particle sizes for different steroids found that dexamethasone sodium phosphate and betamethasone sodium phosphate are 'pure liquid' formulations with no identifiable particles [1]. In contrast, other commonly used corticosteroids like methylprednisolone acetate and compounded betamethasone preparations contain a significantly greater proportion of larger particles [1]. This difference is clinically significant, as particulate steroids have been associated with a higher risk of adverse events, including neurotoxicity and embolic phenomena, following neuraxial or transforaminal injections [1].

Neurotoxicity Drug Safety Interventional Pain Management

Optimal Application Scenarios for Dexamethasone Sodium Phosphate Driven by Differentiated Evidence


Formulation of Aqueous Parenteral and Ophthalmic Solutions

Its 'freely soluble' nature (≥51.6 mg/mL in water) makes dexamethasone sodium phosphate the unambiguous choice for developing injectable solutions, IV admixtures, and ophthalmic drops [1]. This property, in contrast to the insoluble dexamethasone base, allows for the creation of sterile, ready-to-use liquid formulations that are essential for rapid systemic delivery and ocular bioavailability [1]. The demonstrated stability of these solutions in common diluents and containers further supports their practical use in clinical and hospital settings [2].

Development of Topical Mucoadhesive Therapies for Fibrotic Conditions

For localized treatment of fibrotic diseases like oral submucous fibrosis, dexamethasone sodium phosphate offers a significant efficacy advantage. Head-to-head preclinical data shows it achieves a >80% reduction in fibrosis, which is over 30% greater than the ~50% reduction seen with betamethasone sodium phosphate [1]. This superior pharmacodynamic outcome justifies its selection as the active pharmaceutical ingredient (API) in mucoadhesive gel development programs targeting tissue fibrosis.

Emergency Medicine and Critical Care for Rapid-Onset Anti-inflammatory Action

The high water solubility and prodrug nature of dexamethasone sodium phosphate ensure a rapid onset of action, which is critical in acute settings such as anaphylaxis, acute asthma exacerbations, and cerebral edema [1]. Its utility is further enhanced by the high oral bioavailability (91.1%) of its injectable formulation, providing a reliable alternative route of administration when oral concentrates are not available [2]. Furthermore, at therapeutic doses, it provides potent anti-inflammatory effects (25-30x hydrocortisone) without the mineralocorticoid activity that can complicate care with other agents [3].

Neuraxial and Perineural Procedures Requiring a Non-Particulate Steroid

In interventional pain management, particularly for epidural and transforaminal injections, the use of a non-particulate steroid is a key safety consideration. Dexamethasone sodium phosphate is a 'pure liquid' formulation, in contrast to particulate suspensions like methylprednisolone acetate, which carry a documented risk of embolic neurotoxicity [1]. Selecting this compound for these high-stakes procedures is a data-driven decision to minimize the potential for catastrophic adverse events [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexamethasone sodium phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.